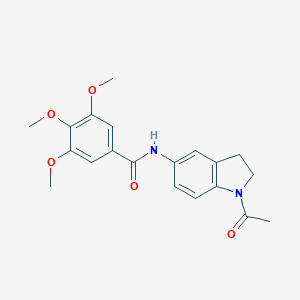![molecular formula C21H26N2O5S B300247 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. BDA-410 is a selective inhibitor of the molecular chaperone Hsp90, which is involved in the stabilization and folding of various client proteins.
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. By inhibiting Hsp90, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide induces the degradation of various oncogenic proteins and sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins such as EGFR, HER2, and AKT. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK. In animal models of cancer, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its selectivity towards Hsp90, which allows for the specific inhibition of this molecular chaperone without affecting other cellular processes. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. Moreover, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is relatively complex and requires multiple steps, which can limit its availability for research purposes.
未来方向
There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. One possible direction is the optimization of the synthesis method to increase the yield and purity of the final product. Moreover, further studies are needed to investigate the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide in other fields such as infectious diseases and cardiovascular diseases. Additionally, the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide with other therapeutic agents could be explored as a potential strategy to enhance the efficacy of cancer treatment. Finally, the development of more potent and selective Hsp90 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins, inhibit the activation of various signaling pathways, and improve cognitive function in animal models of Alzheimer's disease. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has several advantages such as its selectivity towards Hsp90 and low toxicity, its relatively low potency and complex synthesis method are limitations that need to be addressed. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide represents a promising candidate for further research and development as a therapeutic agent and research tool.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with dipropylamine and sulfonamide to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be increased through various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been extensively studied in various scientific fields due to its potential applications as a therapeutic agent and research tool. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor angiogenesis. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to enhance the efficacy of various chemotherapeutic agents by sensitizing cancer cells to their cytotoxic effects. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been used as a tool compound to study the role of Hsp90 in protein folding and stabilization. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
产品名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide |
|---|---|
分子式 |
C21H26N2O5S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(dipropylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-3-11-23(12-4-2)29(25,26)18-8-5-16(6-9-18)21(24)22-17-7-10-19-20(15-17)28-14-13-27-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24) |
InChI 键 |
HQHZSPDYGSNHNR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)




![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)

![N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B300192.png)